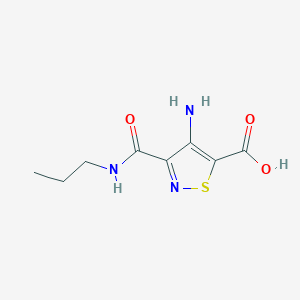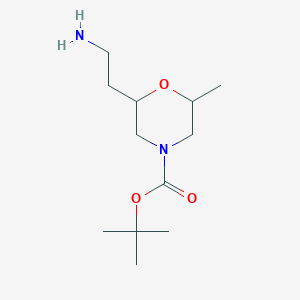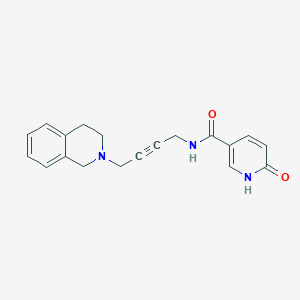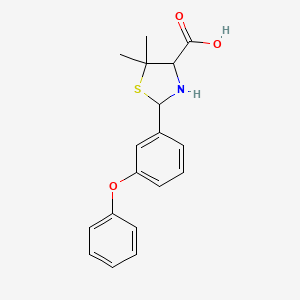![molecular formula C19H17FN6O2S B2533127 4-(2-((7-(4-fluorophényl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acétamido)benzamide CAS No. 921788-98-9](/img/structure/B2533127.png)
4-(2-((7-(4-fluorophényl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acétamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C19H17FN6O2S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le composé a démontré des effets anticancéreux prometteurs. Il inhibe la croissance de certaines cellules cancéreuses, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse . Des études supplémentaires sont nécessaires pour explorer ses mécanismes d'action spécifiques et ses applications cliniques potentielles.
Activité antimicrobienne
4-(2-((7-(4-fluorophényl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acétamido)benzamide: présente des propriétés antibactériennes et antifongiques. Des chercheurs ont étudié son efficacité contre divers agents pathogènes, soulignant son potentiel en tant qu'agent antimicrobien.
Effets analgésiques et anti-inflammatoires
Le composé peut posséder des propriétés analgésiques, procurant un soulagement de la douleur. De plus, il présente une activité anti-inflammatoire, ce qui pourrait être précieux pour la gestion des affections inflammatoires .
Activité antivirale
L'exploration de ses effets antiviraux est essentielle, surtout compte tenu des défis de santé mondiaux actuels. Des chercheurs ont étudié son potentiel contre les infections virales, mais des études supplémentaires sont nécessaires .
Inhibition enzymatique
Le composé agit comme un inhibiteur enzymatique, affectant diverses enzymes telles que l'anhydrase carbonique, la cholinestérase et la phosphatase alcaline. Ces effets inhibiteurs pourraient avoir des implications thérapeutiques dans des maladies spécifiques .
Inhibition de l'aromatase
Les inhibiteurs de l'aromatase sont cruciaux dans le traitement du cancer du sein. Des recherches sur la question de savoir si ce composé module l'activité de l'aromatase pourraient révéler son potentiel en tant que traitement d'appoint pour les cancers liés aux hormones.
En résumé, This compound est prometteur dans divers domaines, de la thérapie anticancéreuse aux applications antimicrobiennes. Sa relation structure-activité nécessite une exploration plus approfondie pour une conception rationnelle de médicaments et un traitement multifonctionnel des maladies . Les chercheurs devraient continuer à étudier ses mécanismes et son utilité clinique potentielle. Si vous avez besoin d'informations plus détaillées ou si vous avez d'autres questions, n'hésitez pas à nous les poser! 😊
Mécanisme D'action
Target of Action
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds, including 1,2,4-triazoles, are known to interact with a wide range of biological targets due to their ability to form hydrogen bonds with different targets .
Biochemical Pathways
Without specific information on this compound, it’s difficult to predict the exact biochemical pathways it might affect. Many 1,2,4-triazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a fluorophenyl group in this compound could potentially influence its pharmacokinetic properties .
Result of Action
Based on the biological activities associated with 1,2,4-triazoles, it could potentially have a range of effects depending on the target it interacts with .
Propriétés
IUPAC Name |
4-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2S/c20-13-3-7-15(8-4-13)25-9-10-26-18(25)23-24-19(26)29-11-16(27)22-14-5-1-12(2-6-14)17(21)28/h1-8H,9-11H2,(H2,21,28)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCZWQHNDDYWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2533045.png)
![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)
![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2533052.png)
![2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2533054.png)
![N-[3-Oxo-3-[3-(thiophen-3-ylmethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2533055.png)
![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)



![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)
![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)
![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)
